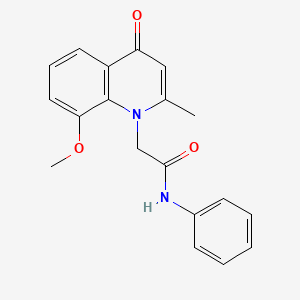
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a complex organic molecule characterized by a quinoline backbone with substitutions at various positions. Known for its potential biological activities, this compound is a subject of interest in medicinal chemistry, particularly for its role in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized using the Skraup synthesis or other classical methods involving the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitric acid.
Substitution Reactions: : Methoxy and methyl groups are introduced via electrophilic substitution reactions.
Amide Formation: : The final step involves the formation of the acetamide moiety through the reaction of the quinoline derivative with an appropriate acylating agent such as acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods:
Industrial production might leverage continuous flow processes to enhance reaction efficiency and yield. This involves the use of automated synthesis equipment that allows for precise control of reaction conditions, scaling up the production while maintaining quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidation at various sites, potentially forming quinolinone derivatives.
Reduction: : Reduction reactions could reduce carbonyl groups to alcohols.
Substitution: : The presence of methoxy and acetamide groups makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: : Employs agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various halogenating agents or alkylating agents can be used depending on the desired substitution.
Major Products:
Quinolinone derivatives through oxidation.
Alcohol derivatives through reduction.
Varied substituted quinolines through nucleophilic or electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has several key applications in scientific research:
Chemistry: : As an intermediate in organic synthesis and reaction mechanism studies.
Biology: : In cell biology for studying cellular uptake and molecular binding interactions.
Medicine: : Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its complex structure allowing for diverse biological activities.
Industry: : Utilized in the formulation of certain specialty chemicals and materials, leveraging its specific physicochemical properties.
Wirkmechanismus
This compound exerts its effects primarily through interactions with cellular proteins and enzymes. Its mechanism involves:
Molecular Targets: : Binding to specific proteins or receptors, altering their function.
Pathways: : Modulation of signaling pathways, potentially inhibiting or activating various cellular processes. By binding to targets like kinases or other enzymes, it can influence pathways related to cell growth, apoptosis, or immune responses.
Vergleich Mit ähnlichen Verbindungen
2-quinolinone derivatives: : Similar backbone with varying functional groups.
4-oxoquinoline derivatives: : Differ in substituent placement and specific functional groups.
Uniqueness:
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide stands out due to its specific combination of methoxy, methyl, and acetamide groups, providing a unique profile in terms of reactivity and biological activity compared to other quinoline derivatives.
Well, that's a dive into the fascinating world of chemistry. What's the most intriguing aspect for you?
Eigenschaften
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-11-16(22)15-9-6-10-17(24-2)19(15)21(13)12-18(23)20-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBZLKUSJVVIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NC3=CC=CC=C3)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B2826913.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)
![N-benzyl-4-[cyclopropyl(methyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2826921.png)
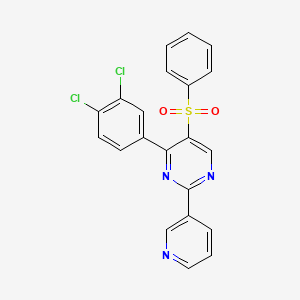
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/new.no-structure.jpg)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2826925.png)
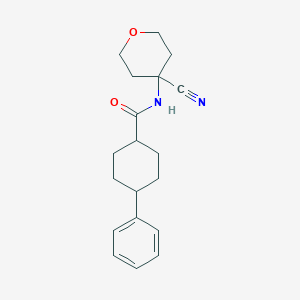
![4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2826930.png)
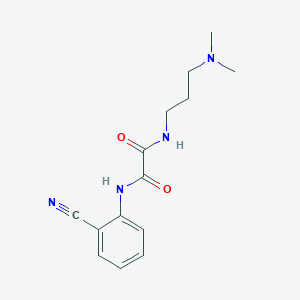
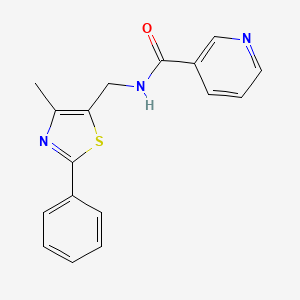
![1-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2826934.png)
